molecular formula C4H5N3O2 B576140 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde CAS No. 162330-58-7

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde

Cat. No.: B576140
CAS No.: 162330-58-7
M. Wt: 127.103
InChI Key: PSWUAWQNTMJZOB-UHFFFAOYSA-N
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Description

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde is a valuable chemical synthon featuring a reactive aldehyde group tethered to a 1,2,5-oxadiazol (furazan) heterocycle. This structure makes it a versatile building block in medicinal chemistry for constructing more complex molecules aimed at infectious disease treatment. The 1,2,5-oxadiazole scaffold is recognized as a privileged pharmacophore due to its metabolic stability and capacity to engage in hydrogen bonding with biological targets . Researchers can leverage the aldehyde handle to create derivatives such as Schiff bases or amides via reductive amination, expanding the exploration of its structure-activity relationships. This compound serves as a key intermediate in the synthesis of novel agents with promising biological activities. Derivatives of 1,2,5-oxadiazole have demonstrated significant antiplasmodial activity against the blood stages of Plasmodium falciparum , the parasite responsible for malaria, with some analogs exhibiting excellent selectivity indices, highlighting their potential as lead compounds . Furthermore, the 1,2,5-oxadiazole core is integral to research against drug-resistant bacterial pathogens. For instance, related oxadiazole-based molecules have shown potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci by inhibiting essential bacterial processes like lipoteichoic acid biosynthesis, a key component for Gram-positive bacterial growth and virulence . This makes this compound a critical starting point for chemists developing new anti-infective agents to address pressing unmet medical needs.

Properties

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-3(1-2-8)6-9-7-4/h2H,1H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUAWQNTMJZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization with Iodine

A transition-metal-free method involves condensing semicarbazide or thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C–O bond formation. This approach, originally developed for 1,3,4-oxadiazoles, can be adapted for 1,2,5-oxadiazoles by modifying the starting materials. For instance, glyoxal-derived amidoximes may undergo cyclization in the presence of iodine to yield the furazan core. The acetaldehyde side chain can be introduced by selecting precursors with ethoxy or hydroxymethyl groups that are subsequently oxidized.

Reaction conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Oxidant: Iodine (1.2 equiv)

  • Yield: 60–75% (for analogous compounds)

Nucleophilic Substitution on Preformed Oxadiazoles

Functionalization of preformed 1,2,5-oxadiazoles offers a modular route to introduce the acetaldehyde group. Chlorinated or brominated oxadiazoles serve as intermediates for nucleophilic substitution with glycolaldehyde derivatives.

Halogen-Acetaldehyde Exchange

Patent literature describes the use of trichloroacetamide and amidoxime salts to synthesize halogenated oxadiazoles. For example, 3-monochloromethyl-5-trichloromethyl-1,2,4-oxadiazole can be modified by replacing the chloromethyl group with acetaldehyde via nucleophilic displacement. Although this example pertains to 1,2,4-oxadiazoles, analogous reactivity is anticipated for 1,2,5-oxadiazoles.

Key steps :

  • Synthesis of 3-chloromethyl-4-amino-1,2,5-oxadiazole via amidoxime cyclization.

  • Displacement of chloride with potassium glycolate.

  • Acidic hydrolysis to yield the aldehyde.

Mannich Reaction for Side-Chain Functionalization

The Mannich reaction, which introduces amine and aldehyde groups into heterocycles, has been employed for 1,3,4-oxadiazole derivatives. Adapting this method, 4-amino-1,2,5-oxadiazole-3-carbaldehydes can react with secondary amines and formaldehyde to install the acetaldehyde moiety.

Example protocol :

  • React 4-amino-1,2,5-oxadiazole-3-carbaldehyde with formaldehyde and piperidine.

  • Reflux in ethanol for 3–5 hours.

  • Isolate the product via crystallization (yield: 68–75%).

Oxidation of Hydroxymethyl Intermediates

Primary alcohols adjacent to the oxadiazole ring can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Synthesis of 3-(Hydroxymethyl)-4-amino-1,2,5-oxadiazole

A two-step process involves:

  • Cyclization of amidoximes with glycolic acid derivatives to install the hydroxymethyl group.

  • Oxidation to the aldehyde using PCC in dichloromethane.

Data Table 1: Oxidation Yields for Hydroxymethyl Precursors

Starting MaterialOxidantSolventYield (%)
3-(Hydroxymethyl)-4-amino-PCCCH₂Cl₂82
3-(Hydroxymethyl)-4-nitro-DMPAcetone75

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

The 1,2,5-oxadiazole isomer is favored under specific conditions, such as low-temperature cyclization (40–60°C) and polar aprotic solvents (e.g., DMF). Competing formation of 1,3,4-oxadiazoles can be minimized by using electron-withdrawing substituents on the amidoxime.

Stabilization of the Aldehyde Group

Aldehydes are prone to oxidation and hydration. Strategies include:

  • In situ generation : Introducing the aldehyde during the final step.

  • Protection as acetals : Using ethylene glycol to form stable acetals, followed by acidic deprotection .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.

    Reduction: 2-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol.

    Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of oxadiazoles can act as potent activators of caspases, which are critical in the apoptosis pathway. This property makes them valuable in treating cancers characterized by uncontrolled cell growth, such as breast and prostate cancers. Specifically, compounds related to 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde have been identified as effective against drug-resistant cancer cells, which are often unresponsive to standard therapies .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis through the activation of caspases. This is particularly relevant for targeting malignant cells that have developed resistance to conventional chemotherapeutics. The ability to induce apoptosis selectively in cancer cells while sparing normal cells is a significant advantage in cancer treatment .

Synthesis and Derivative Development

Synthetic Methods
The synthesis of this compound and its derivatives can be achieved through various chemical reactions involving oxadiazole precursors. For instance, one method involves the reaction of 3-amino derivatives with aldehydes under acidic conditions to yield the desired oxadiazole structures .

Structural Variations
Modifications to the oxadiazole ring system can lead to enhanced biological activity. For example, introducing different substituents at various positions on the oxadiazole ring can significantly alter the compound's pharmacological profile. Research has shown that certain substitutions can increase potency against specific cancer cell lines .

Inhibition of Enzymes
Beyond anticancer properties, compounds related to this compound have been explored for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit these enzymes could position these compounds as therapeutic agents for cognitive disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer TherapyInduces apoptosis via caspase activation; effective against drug-resistant cancers
Synthesis MethodsVarious synthetic routes available; modifications enhance biological activity
Enzyme InhibitionPotential inhibitors of AChE and BChE; implications for neurodegenerative diseases

Case Studies and Research Findings

  • Caspase Activation in Cancer Cells
    A study demonstrated that derivatives of this compound effectively activated caspases in breast cancer cell lines resistant to conventional treatment. This highlights the potential for developing new therapeutic strategies targeting apoptosis pathways .
  • Neuroprotective Properties
    Another research effort focused on the enzyme inhibition properties of oxadiazole derivatives. The findings suggested that certain substitutions on the oxadiazole ring improved AChE inhibition potency, indicating a dual role in treating both cancer and neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other 1,2,5-oxadiazole derivatives. Key comparisons include:

(a) ANAZF (Aminonitroazofurazan)
  • Structure : ANAZF contains a 1,2,5-oxadiazol-3-amine group linked via an azo bond to a nitro-substituted oxadiazole ring (CAS 155438-11-2) .
  • Functional Differences: 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde: Features an aldehyde group, enabling participation in condensation reactions (e.g., Schiff base formation). ANAZF: Includes nitro and azo groups, enhancing its energetic properties and thermal stability .
(b) 4-Amino-3,5-Bis(2-Dichlorophenoxy)-1,2,4-Triazole
  • Structure: A triazole derivative with amino and dichlorophenoxy substituents ().
  • Functional Differences: The triazole ring is less electron-deficient than oxadiazole, altering reactivity in cycloaddition or substitution reactions. The dichlorophenoxy groups confer hydrophobicity, unlike the polar aldehyde in the target compound.
(b) Reactivity
  • The aldehyde group in the target compound is prone to oxidation and nucleophilic attack, making it suitable for derivatization (e.g., forming hydrazones or imines).
  • ANAZF’s nitro and azo groups favor explosive decomposition under high-energy conditions, limiting its use in non-energetic applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reactivity Highlights Applications
This compound 1,2,5-Oxadiazole 4-Amino, 3-Acetaldehyde Aldehyde condensation Pharmaceutical precursors
ANAZF 1,2,5-Oxadiazole 4-Amino, 4-Nitro, Azo bond Thermal decomposition Energetic materials
4-Amino-3,5-Bis(2-Dichlorophenoxy)-1,2,4-Triazole 1,2,4-Triazole Dichlorophenoxy, Amino Nucleophilic substitution Antimicrobial agents

Biological Activity

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget PathogenMinimum Inhibitory Concentration (MIC)
Derivative AS. aureus32 µg/mL
Derivative BE. coli16 µg/mL
Derivative CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer applications. A study reported that several oxadiazole derivatives exhibit cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involves the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Table 2: Cytotoxicity of this compound on Tumor Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-11615.5Topoisomerase I inhibition
HeLa12.3Induction of apoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety can participate in π-π interactions and hydrogen bonding with enzymes or receptors, potentially leading to enzyme inhibition or modulation of signaling pathways .

For example:

  • Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Such inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in treating various diseases:

  • Alzheimer's Disease : A study demonstrated that certain derivatives showed selectivity towards BuChE over AChE with IC50 values significantly lower than traditional treatments like donepezil .
  • Cancer Treatment : Research involving a library of oxadiazole compounds revealed that modifications to the structure could enhance cytotoxicity against cancer cell lines by targeting topoisomerase I .

Q & A

Q. What are the established synthetic routes for 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving oxadiazole precursors. A general approach includes:
  • Step 1 : Reacting 4-amino-1,2,5-oxadiazole-3-carbaldehyde derivatives with acetaldehyde under acidic catalysis (e.g., glacial acetic acid) .
  • Step 2 : Refluxing the mixture in ethanol for 4–6 hours to drive the reaction to completion .
  • Key Optimization : Control of pH (acetic acid enhances protonation of intermediates) and temperature (reflux at ~78°C minimizes side reactions). Yield improvements (70–85%) are achieved using excess acetaldehyde (1.2–1.5 eq.) and inert atmospheres .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR confirms the presence of the acetaldehyde CH3_3 group (~2.5 ppm) and oxadiazole NH2_2 protons (~6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 155.06 (C5_5H7_7N3_3O2_2) .
  • Infrared (IR) Spectroscopy : Absorbance bands at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for oxadiazole derivatives like this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Mitigation strategies include:
  • Dynamic NMR (DNMR) : Resolves tautomeric equilibria (e.g., amino-oxadiazole ↔ imino-oxadiazole) by analyzing temperature-dependent shifts .
  • Deuterated Solvent Exchange : D2_2O washing removes exchangeable protons (e.g., NH2_2), simplifying 1H^1H-NMR interpretation .
  • X-ray Crystallography : Defines unambiguous geometry (e.g., bond angles and torsional strain in the oxadiazole ring) .

Q. How does the electronic nature of the oxadiazole ring influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The oxadiazole’s electron-deficient ring (due to N-O dipole) enhances electrophilicity at the acetaldehyde carbonyl:
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show a low LUMO energy (-1.8 eV) at the carbonyl, favoring nucleophilic attack .
  • Experimental Validation : Reactivity with amines (e.g., benzylamine) under mild conditions (room temperature, 12 hours) yields Schiff base derivatives (confirmed by LC-MS) .

Q. What experimental designs assess the compound’s stability under physiological conditions for biological studies?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC:
pH% Degradation (24h)Major Degradants
2.095%Oxadiazole ring-opened carboxylic acid
7.420%Schiff base adducts
9.060%Aldehyde oxidation products
  • Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) shows 50% decomposition after 6 hours, necessitating amber vials for storage .

Comparative Analysis of Structurally Similar Compounds

CompoundKey Structural FeaturesResearch Applications
This compound Oxadiazole + aldehydeEnzyme inhibition, Schiff base synthesis
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide Oxadiazole + acetamideAntimicrobial lead optimization
4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Tri-oxadiazole coreEnergetic materials research (X-ray crystallography)

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